molecular formula C20H20N2O5 B112416 n-beta-Fmoc-l-beta-glutamine CAS No. 283160-18-9

n-beta-Fmoc-l-beta-glutamine

Cat. No.: B112416
CAS No.: 283160-18-9
M. Wt: 368.4 g/mol
InChI Key: ANJWRJHJFIBTBO-LBPRGKRZSA-N
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Description

n-beta-Fmoc-l-beta-glutamine is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-beta-Fmoc-l-beta-glutamine typically involves the esterification of an amino acid with Fmoc acid chloride, followed by a series of reactions to introduce the carbamoyl group. The general steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of n-beta-Fmoc-l-beta-glutamine involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino acid can interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

N-beta-Fmoc-l-beta-glutamine is a derivative of glutamine that has gained attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

Structural Characteristics

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biochemical applications. The beta position of the glutamine residue allows for distinct interactions in biological systems compared to its alpha counterpart.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition:
Research indicates that derivatives of glutamine can act as inhibitors for various enzymes. For instance, studies have demonstrated that certain beta-amino acids can inhibit the activity of enzymes such as alanine racemase, which is crucial in bacterial cell wall synthesis. This inhibition is attributed to the structural similarity between these compounds and natural substrates, allowing them to competitively bind to enzyme active sites .

2. Antimicrobial Properties:
this compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell lysis. In vitro studies have reported effective inhibition against Gram-positive bacteria, showcasing its potential in developing new antibiotics .

3. Immunomodulatory Effects:
The compound's ability to modulate immune responses has been investigated. It has been shown to enhance T-cell activation and proliferation in response to specific antigens. This immunomodulatory effect is particularly relevant in cancer therapy and vaccine development, where boosting the immune response is desirable .

Research Findings

Numerous studies have focused on the biological effects of this compound. Below are summarized findings from selected research articles:

StudyFindings
Demonstrated that gamma-amino acids, including derivatives like this compound, can inhibit SARS-CoV-2 main protease with low nanomolar IC50 values.
Explored the self-association properties of beta-peptides containing glutamine residues, indicating potential applications in drug delivery systems due to their aggregation behavior.
Investigated altered glutamine metabolism in HIV-1 infected cells, suggesting that glutamine derivatives could influence viral replication and immune responses.
Discussed the synthesis and characterization of amino acid-based antimicrobial agents, highlighting the role of this compound in developing new therapeutic strategies against resistant strains.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: A study on HIV-1 infection revealed that glutamine supplementation could alter metabolic pathways in infected cells, impacting viral load and cellular apoptosis rates . The introduction of this compound showed a reduction in viral replication under glutamine-limiting conditions.
  • Case Study 2: In a series of experiments assessing antimicrobial efficacy, this compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to controls, supporting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

(3S)-5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWRJHJFIBTBO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426593
Record name Fmoc-beta-Gln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283160-18-9
Record name (3S)-5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283160-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-beta-Gln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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